molecular formula C82H149N31O26S B569988 PA22-2 (free acid) CAS No. 123063-31-0

PA22-2 (free acid)

Cat. No.: B569988
CAS No.: 123063-31-0
M. Wt: 2017.345
InChI Key: NAPSKHHWYAWPQX-YJTOHMMESA-N
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Description

The compound PA22-2 (free acid) is a synthetic peptide composed of a sequence of amino acids: cysteine, serine, arginine, alanine, arginine, lysine, glutamine, alanine, alanine, serine, isoleucine, lysine, valine, and alanine. This peptide is known for its role in supporting neurite outgrowth and stimulating neuronal-like process formation .

Biochemical Analysis

Biochemical Properties

Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within the cell .

Cellular Effects

Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PA22-2 (free acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

PA22-2 (free acid): can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Cys-asp-val-ser-lys: Another peptide with a similar sequence but different amino acid composition.

    Arg-gly-asp-ser: A peptide known for its role in cell adhesion and signaling.

    Gly-arg-gly-asp-ser-pro-lys: A peptide involved in cell attachment and migration.

Uniqueness

PA22-2 (free acid): is unique due to its specific sequence, which confers distinct biological activities such as supporting neurite outgrowth and stimulating neuronal-like process formation. Its ability to interact with specific receptors and activate signaling pathways sets it apart from other peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H149N31O26S/c1-12-39(6)60(78(137)105-47(21-14-16-28-84)71(130)112-58(37(2)3)76(135)100-44(11)65(124)111-59(38(4)5)77(136)110-53(33-114)73(132)99-43(10)63(122)107-52(32-57(118)119)72(131)106-51(79(138)139)24-19-31-95-82(91)92)113-75(134)55(35-116)108-64(123)41(8)96-61(120)40(7)97-68(127)50(25-26-56(86)117)104-69(128)46(20-13-15-27-83)102-70(129)49(23-18-30-94-81(89)90)101-62(121)42(9)98-67(126)48(22-17-29-93-80(87)88)103-74(133)54(34-115)109-66(125)45(85)36-140/h37-55,58-60,114-116,140H,12-36,83-85H2,1-11H3,(H2,86,117)(H,96,120)(H,97,127)(H,98,126)(H,99,132)(H,100,135)(H,101,121)(H,102,129)(H,103,133)(H,104,128)(H,105,137)(H,106,131)(H,107,122)(H,108,123)(H,109,125)(H,110,136)(H,111,124)(H,112,130)(H,113,134)(H,118,119)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSKHHWYAWPQX-YJTOHMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H149N31O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745641
Record name L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2017.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123063-31-0
Record name L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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